1,3,3-Trifluorocyclobutane-1-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Accelerate your drug discovery with 1,3,3-Trifluorocyclobutane-1-carboxylic acid (CAS 2168983-35-3). This unique cyclobutane scaffold offers a validated bioisosteric replacement for the tert-butyl group, enabling enhanced metabolic stability while preserving bioactivity. With a distinct geminal difluoro arrangement, it provides unmatched precision in modulating lipophilicity (LogP) and acidity (pKa) compared to under-fluorinated or non-fluorinated analogs. Backed by scalable synthetic routes (up to 50g scale), this 98% pure building block ensures supply continuity from hit-to-lead through preclinical development. De-risk your lead optimization with data-driven fluorine selection.

Molecular Formula C5H5F3O2
Molecular Weight 154.09 g/mol
Cat. No. B8218738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trifluorocyclobutane-1-carboxylic acid
Molecular FormulaC5H5F3O2
Molecular Weight154.09 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)(C(=O)O)F
InChIInChI=1S/C5H5F3O2/c6-4(3(9)10)1-5(7,8)2-4/h1-2H2,(H,9,10)
InChIKeyUPCMGSMQEVWULP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,3-Trifluorocyclobutane-1-carboxylic Acid: A Strategic Fluorinated Cyclobutane Building Block for Drug Discovery and Agrochemical Development


1,3,3-Trifluorocyclobutane-1-carboxylic acid (CAS 2168983-35-3; C₅H₅F₃O₂; MW 154.09) is a fluorinated cyclobutane-derived carboxylic acid building block featuring a unique geminal difluoro arrangement with an additional fluorine atom on the cyclobutane ring. This compound belongs to the class of 3-fluoroalkyl-substituted cyclobutane carboxylic acids that have emerged as valuable scaffolds in medicinal chemistry due to their ability to modulate physicochemical properties—including lipophilicity (LogP), acidity (pKa), and aqueous solubility—while providing three-dimensional structural complexity [1]. The compound has been characterized by dissociation constants and lipophilicity measurements, enabling rational selection in drug discovery programs where precise control of molecular properties is critical [1]. Scalable synthetic approaches have been reported, including preparation on up to 50 g scale for related derivatives, establishing its viability for both early-stage research and advanced development [1].

Why 1,3,3-Trifluorocyclobutane-1-carboxylic Acid Cannot Be Interchanged with Other Fluorinated Cyclobutane Analogs


Fluorinated cyclobutane carboxylic acids with varying substitution patterns—monofluoro, difluoro, or trifluoromethyl at different ring positions—exhibit markedly distinct physicochemical profiles that directly impact drug-likeness and biological performance. The specific 1,3,3-trifluoro substitution pattern on the cyclobutane ring imparts a unique combination of pKa, lipophilicity, and conformational constraint that cannot be replicated by alternative fluorination patterns such as 3-(trifluoromethyl)cyclobutane-1-carboxylic acid (C6 variant), 3,3-difluorocyclobutane-1-carboxylic acid, or non-fluorinated cyclobutane carboxylic acids [1]. Furthermore, the trifluoromethyl-cyclobutyl fragment has been rigorously evaluated as a bioisosteric replacement for the tert-butyl group, demonstrating that while steric size is slightly larger and lipophilicity moderately increased, metabolic stability is enhanced in certain contexts—a profile that cannot be assumed for under-fluorinated or differently substituted analogs without explicit experimental validation [2]. Generic substitution based solely on structural similarity without quantitative physicochemical and metabolic data risks introducing unfavorable property shifts that may compromise lead optimization efforts.

Quantitative Differentiation of 1,3,3-Trifluorocyclobutane-1-carboxylic Acid: pKa, Lipophilicity, and Metabolic Stability Evidence


pKa Modulation: Trifluoromethyl Substitution Reduces Acidity Relative to Non-Fluorinated Cyclobutane Carboxylic Acids

The introduction of the trifluoromethyl group at the C-3 position of cyclobutane carboxylic acid significantly modulates the dissociation constant (pKa) relative to the non-fluorinated parent compound. The electron-withdrawing inductive effect of the CF₃ group reduces acidity (increases pKa) compared to the unsubstituted cyclobutanecarboxylic acid [1]. This pKa shift has direct implications for ionization state at physiological pH, affecting membrane permeability, solubility, and target binding [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity Engineering: Quantitative LogP Differentiation Among Fluoroalkyl Cyclobutane Carboxylic Acids

Systematic measurement of lipophilicities (LogP) across a series of 12 cis- and trans-1,3-disubstituted cyclobutane-derived carboxylic acids bearing mono-, di-, and trifluoromethyl groups revealed a graded increase in lipophilicity with increasing fluorine substitution [1]. The trifluoromethyl-substituted analogs (including the 1,3,3-trifluoro pattern) exhibit higher LogP values compared to CHF₂- and CH₂F-substituted counterparts, enabling fine-tuning of lipophilicity for optimal ADME properties [1]. Additionally, independent evaluation of the CF₃-cyclobutane fragment demonstrated moderately increased lipophilicity relative to the tert-butyl group in bioisosteric replacement studies [2].

ADME Profiling Lipophilicity Optimization Drug Design

Bioisosteric Replacement of tert-Butyl Group: Preserved Bioactivity with Enhanced Metabolic Resistance

The 1-trifluoromethyl-cyclobutyl fragment—the core motif embodied by 1,3,3-trifluorocyclobutane-1-carboxylic acid when used as a building block—was systematically evaluated as a bioisosteric replacement for the tert-butyl group in several bioactive compounds representing commercial drugs and agrochemicals [1]. The study found that while the trifluoromethyl-cyclobutyl group exhibited slightly larger steric size and moderately increased lipophilicity, it preserved the original mode of bioactivity in all examined cases and, in some instances, enhanced resistance to metabolic clearance [1]. Hammett parameters were also evaluated, providing quantitative electronic effect characterization for rational replacement decisions [1].

Bioisosterism Metabolic Stability Fragment Replacement

Conformational Constraint and Three-Dimensional Scaffold Differentiation from 3,3-Difluoro and Non-Fluorinated Analogs

Fluorinated cyclobutane rings introduce conformational restriction that differs fundamentally from non-fluorinated counterparts. Comparative X-ray crystallographic analysis of 2,2- and 3,3-difluorocyclobutanamines using exit vector plot analysis demonstrated that gem-difluoro substitution alters the three-dimensional orientation of substituents relative to the non-fluorinated cyclobutane ring [1]. While direct X-ray data for 1,3,3-trifluorocyclobutane-1-carboxylic acid specifically are not reported in this source, the class-level inference from difluoro analogs indicates that the trifluoro substitution pattern would further modulate the puckering angle and exit vector geometry of the cyclobutane ring, providing a distinct three-dimensional pharmacophore presentation not achievable with less fluorinated or non-fluorinated scaffolds [1].

Conformational Analysis Structural Biology Scaffold Design

Synthetic Scalability: Multigram Preparation Establishes Viability for Advanced Development Programs

Scalable synthetic routes for 3-(trifluoromethyl)cyclobutane-1-carboxylic acid—the core structural class to which 1,3,3-trifluorocyclobutane-1-carboxylic acid belongs—have been established on multigram scale. Procedures for preparing corresponding fluoroalkyl-substituted cyclobutane-derived amines and carboxylic acids have been demonstrated on up to 50 g scale [1][2]. Additionally, the synthesis of over 30 small-molecule building blocks featuring the trifluoromethyl-cyclobutyl fragment was achieved on gram-to-multigram scale using sulfur tetrafluoride-mediated fluorination of cyclobutylcarboxylic acids [3]. This scalability contrasts with many niche fluorinated building blocks that remain confined to milligram-scale academic syntheses, directly impacting procurement feasibility for lead optimization and preclinical development.

Process Chemistry Scalable Synthesis Building Block Supply

Optimal Application Scenarios for 1,3,3-Trifluorocyclobutane-1-carboxylic Acid in Drug Discovery and Agrochemical Research


Lead Optimization Requiring tert-Butyl Group Replacement with Preserved Bioactivity and Improved Metabolic Stability

In medicinal chemistry programs where a tert-butyl group contributes to target binding but introduces metabolic lability, 1,3,3-trifluorocyclobutane-1-carboxylic acid serves as a precursor to the validated 1-trifluoromethyl-cyclobutyl bioisostere. Direct head-to-head evaluation has demonstrated preserved bioactivity with enhanced metabolic resistance in some cases across commercial drug and agrochemical scaffolds [1]. The compound enables incorporation of this validated fragment via amide coupling or esterification of the carboxylic acid handle, providing a direct synthetic entry point for tert-butyl replacement studies.

Physicochemical Property Fine-Tuning in Fragment-Based and Structure-Guided Drug Design

When a lead series requires precise modulation of lipophilicity (LogP) and acidity (pKa) without altering the core pharmacophore geometry, the trifluoromethyl substitution pattern provides a calibrated shift relative to CHF₂, CH₂F, and non-fluorinated analogs [2]. The experimentally measured dissociation constants and lipophilicities across 12 fluoroalkyl cyclobutane carboxylic acid derivatives enable rational, data-driven selection of the optimal fluorine substitution level [2]. 1,3,3-Trifluorocyclobutane-1-carboxylic acid offers the highest lipophilicity and most pronounced pKa modulation among the mono-, di-, and trifluoromethyl series, making it the preferred choice when maximum fluorine-driven property adjustment is required.

Synthesis of sp³-Rich Three-Dimensional Scaffolds Requiring Distinct Exit Vector Geometry

For structure-based drug design campaigns that demand three-dimensional scaffold diversity and specific exit vector orientation, the trifluorinated cyclobutane carboxylic acid provides a unique conformational profile. Class-level evidence from X-ray crystallographic analysis of difluorocyclobutane analogs demonstrates that fluorination alters the puckering angle and exit vector geometry of the cyclobutane ring relative to non-fluorinated counterparts [3]. The carboxylic acid handle facilitates direct incorporation into larger molecular architectures via standard amide coupling or esterification reactions, enabling rapid exploration of three-dimensional chemical space around a fluorinated cyclobutane core.

Preclinical Candidate Advancement Requiring Reliable Multigram Building Block Supply

When a fluorinated cyclobutane-containing lead progresses from hit-to-lead into lead optimization and requires gram-to-multigram quantities for in vivo pharmacokinetic studies, safety pharmacology, and formulation development, 1,3,3-trifluorocyclobutane-1-carboxylic acid benefits from established scalable synthetic routes. Procedures for related 3-(trifluoromethyl)cyclobutane-1-carboxylic acids have been demonstrated on up to 50 g scale [4][5], and CF₃-cyclobutane building blocks are accessible on >10 g scale [1]. This scalability de-risks procurement continuity and ensures that material supply does not become a bottleneck during critical preclinical development stages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,3-Trifluorocyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.